

Spectroscopic Profile of 1-Methylpyrrolidine-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylpyrrolidine-2-thione

Cat. No.: B080702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylpyrrolidine-2-thione** (C_5H_9NS), a versatile heterocyclic compound. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-Methylpyrrolidine-2-thione**.

1H NMR Spectroscopy

Proton NMR (1H NMR) provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: 1H NMR Spectroscopic Data for **1-Methylpyrrolidine-2-thione**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data Not Available	-	-	N-CH ₃
Data Not Available	-	-	C3-H ₂
Data Not Available	-	-	C4-H ₂
Data Not Available	-	-	C5-H ₂

Quantitative data for chemical shifts and coupling constants are not currently available in the public domain. Predicted spectra suggest complex multiplets for the ring protons and a singlet for the methyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **1-Methylpyrrolidine-2-thione**

Chemical Shift (δ) ppm	Assignment
Data Not Available	C=S (C2)
Data Not Available	N-CH ₃
Data Not Available	C5
Data Not Available	C3
Data Not Available	C4

Specific chemical shift values from experimental data are not readily available. The thione carbon (C=S) is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-Methylpyrrolidine-2-thione** based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **1-Methylpyrrolidine-2-thione**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data Not Available	-	C-H stretch (alkane)
Data Not Available	-	C=S stretch (thione)
Data Not Available	-	C-N stretch

A vapor phase IR spectrum is available in public databases, though a detailed peak list with assignments for a liquid film or KBr pellet spectrum is not currently published.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-Methylpyrrolidine-2-thione**, aiding in its identification and structural confirmation. The compound has a molecular weight of 115.20 g/mol [\[1\]](#)

Table 4: Mass Spectrometry Data for **1-Methylpyrrolidine-2-thione**

m/z	Relative Intensity (%)	Proposed Fragment
115	Data Not Available	[M] ⁺ (Molecular Ion)
Data Not Available	Data Not Available	Fragment Structures

GC-MS data is available, indicating the molecular ion peak at m/z 115. A detailed analysis of the fragmentation pattern is required for complete characterization.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- **Sample Preparation:** A solution of **1-Methylpyrrolidine-2-thione** is prepared by dissolving 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.
- **¹H NMR Acquisition:** A standard single-pulse experiment is typically employed. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is commonly used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a higher number of scans and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.

FT-IR Spectroscopy

- **Sample Preparation (Neat Liquid):** As **1-Methylpyrrolidine-2-thione** is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted to produce the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

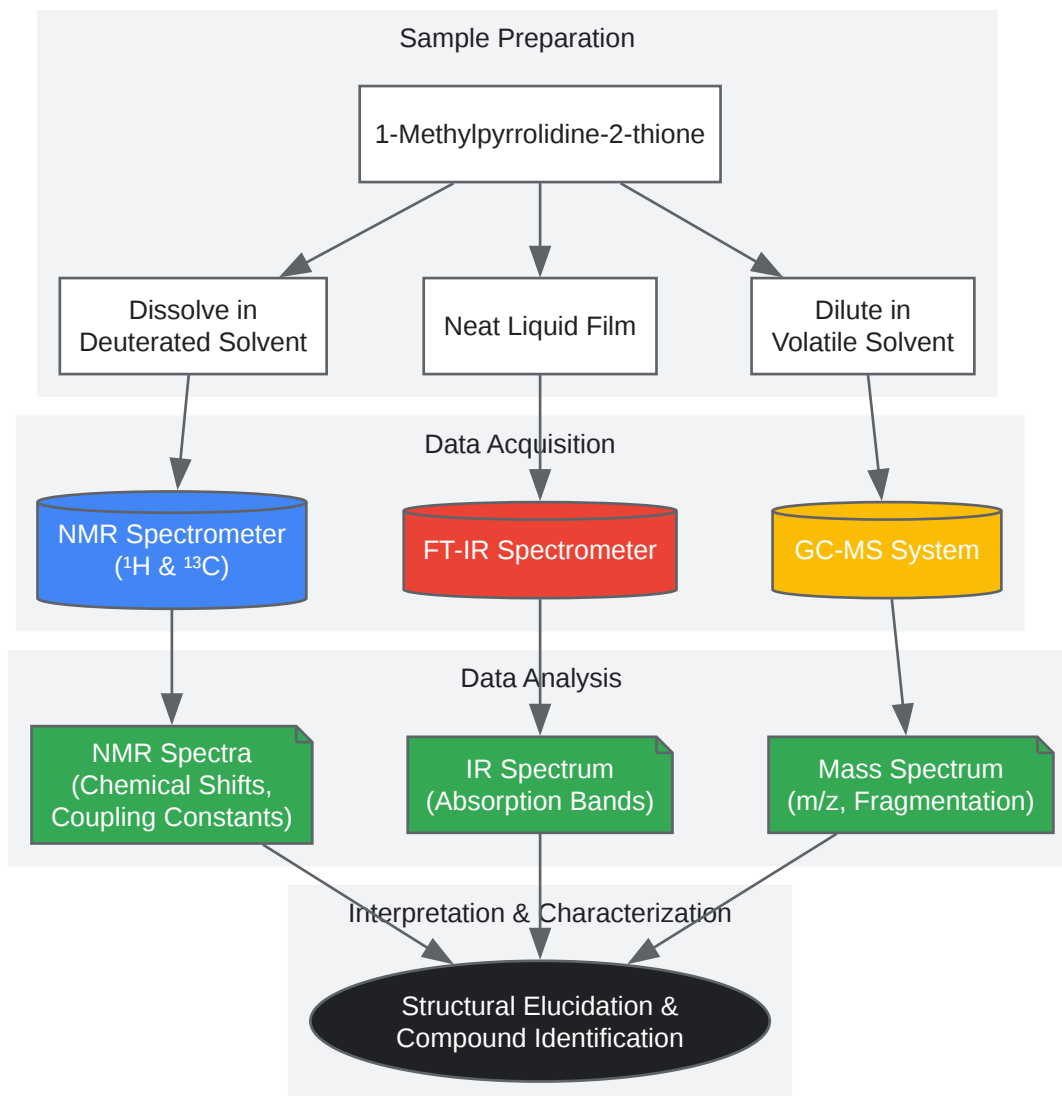
- **Sample Preparation:** A dilute solution of **1-Methylpyrrolidine-2-thione** is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration is typically around 10 µg/mL.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used.

- **GC Separation:** A small volume of the sample (e.g., 1 μ L) is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.
- **MS Detection:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the molecular ion and its fragments are detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **1-Methylpyrrolidine-2-thione**.

Spectroscopic Analysis Workflow for 1-Methylpyrrolidine-2-thione



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylpyrrolidine-2-thione | C₅H₉NS | CID 575447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylpyrrolidine-2-thione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080702#spectroscopic-data-of-1-methylpyrrolidine-2-thione-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com